molecular formula C12H10N2O2S2 B7455520 N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide

N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide

Cat. No. B7455520
M. Wt: 278.4 g/mol
InChI Key: XJDPFVQSQSQOCT-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mechanism of Action

N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells. By inhibiting BTK, N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide disrupts the signaling pathways that promote cancer cell growth and survival, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies, with no significant adverse effects observed at therapeutic doses. N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for central nervous system tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide for lab experiments is its high potency and selectivity for BTK, which allows for precise targeting of cancer cells. However, N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide is a relatively new compound, and there is still much to be learned about its pharmacological properties and potential side effects. Additionally, the cost and availability of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide may limit its use in some research settings.

Future Directions

There are several potential future directions for research on N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide. One area of interest is the development of combination therapies that include N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide with other targeted or immune-based therapies. Another area of research is the identification of biomarkers that can predict response to N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide treatment, which could help guide patient selection and improve treatment outcomes. Finally, further studies are needed to evaluate the safety and efficacy of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide in different types of cancer and in combination with other treatments.

Synthesis Methods

The synthesis of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide involves several steps, including the reaction of 4-cyanophenylboronic acid with 5-methylthiophene-2-sulfonyl chloride, followed by purification and isolation of the product. The final compound is obtained in high yield and purity, making it suitable for further studies.

Scientific Research Applications

N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide inhibits the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development and progression. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide in patients with these types of cancer.

properties

IUPAC Name

N-(4-cyanophenyl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S2/c1-9-2-7-12(17-9)18(15,16)14-11-5-3-10(8-13)4-6-11/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDPFVQSQSQOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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